molecular formula C19H15I2NO2 B14174937 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one CAS No. 920490-95-5

1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one

Katalognummer: B14174937
CAS-Nummer: 920490-95-5
Molekulargewicht: 543.1 g/mol
InChI-Schlüssel: KPQOUQUKAVJLTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one is a synthetic organic compound characterized by its unique structure, which includes benzyl and benzyloxy groups attached to a diiodopyridinone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one typically involves multi-step organic reactions. One common method includes the iodination of a pyridinone precursor followed by benzylation and benzyloxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The diiodo groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-4-phenyl-1H-1,2,3-triazole: Known for its applications as a corrosion inhibitor and in medicinal chemistry.

    1-Benzyl-4-(benzyloxy)methyl-1H-1,2,3-triazole: Studied for its corrosion inhibition properties and potential biological activities.

Uniqueness: 1-Benzyl-4-(benzyloxy)-3,5-diiodopyridin-2(1h)-one is unique due to the presence of diiodo groups on the pyridinone ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Eigenschaften

CAS-Nummer

920490-95-5

Molekularformel

C19H15I2NO2

Molekulargewicht

543.1 g/mol

IUPAC-Name

1-benzyl-3,5-diiodo-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C19H15I2NO2/c20-16-12-22(11-14-7-3-1-4-8-14)19(23)17(21)18(16)24-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2

InChI-Schlüssel

KPQOUQUKAVJLTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C(=C(C2=O)I)OCC3=CC=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.